Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium

CAS No.: 1289463-84-8

Cat. No.: VC16806010

Molecular Formula: C19H12F3Na2O6PS2-2

Molecular Weight: 534.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289463-84-8 |

|---|---|

| Molecular Formula | C19H12F3Na2O6PS2-2 |

| Molecular Weight | 534.4 g/mol |

| Standard InChI | InChI=1S/C19H14F3O6PS2.2Na/c20-19(21,22)17-9-1-2-10-18(17)29(13-5-3-7-15(11-13)30(23,24)25)14-6-4-8-16(12-14)31(26,27)28;;/h1-12H,(H,23,24,25)(H,26,27,28);;/p-2 |

| Standard InChI Key | WJGFXOSDUPKANV-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na].[Na] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

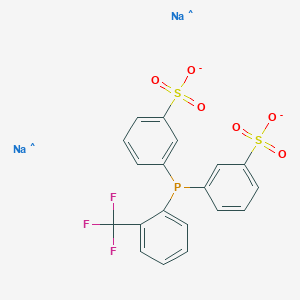

Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium dihydrate possesses the molecular formula C₁₉H₁₆F₃Na₂O₈PS₂ , which accounts for two sodium counterions and two water molecules of crystallization. The anhydrous form (C₁₉H₁₂F₃Na₂O₆PS₂) has a molecular weight of 534.37 g/mol , while the dihydrate’s exact mass is 533.956055 . The structure features:

-

A central phosphorus atom bonded to three aromatic rings: two 3-sulfonatophenyl groups and one 2-trifluoromethylphenyl group.

-

Sulfonate (-SO₃⁻) groups that confer water solubility and facilitate ionic interactions.

-

Trifluoromethyl (-CF₃) substituents that enhance electron-withdrawing effects, stabilizing the phosphine ligand in oxidative environments.

Physical and Chemical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white powder | |

| Solubility | Highly soluble in water | |

| Stability | Stable under inert conditions | |

| Hazard Statements | H319, H315, H335 |

The compound’s solubility in polar solvents makes it ideal for homogeneous catalysis, while its stability under nitrogen or argon atmospheres ensures longevity in storage .

Synthesis and Purification

Synthetic Methodology

The synthesis involves a multi-step process:

-

Phosphorus Core Formation: Reacting 2-trifluoromethylphenylmagnesium bromide with phosphorus trichloride (PCl₃) under inert conditions to form the tertiary phosphine backbone.

-

Sulfonation: Introducing sulfonate groups via electrophilic substitution using fuming sulfuric acid, followed by neutralization with sodium hydroxide to yield the disodium salt .

-

Hydration: Crystallization from aqueous solutions results in the dihydrate form, as confirmed by X-ray diffraction .

Optimization and Challenges

Critical parameters include:

-

Temperature Control: Maintaining reactions at 0–5°C during Grignard reagent addition to prevent side reactions.

-

Purification: Column chromatography (silica gel, methanol/ethyl acetate eluent) or recrystallization from ethanol-water mixtures achieves ≥97% purity .

-

Yield: Typical yields range from 60–75%, limited by competing oxidation pathways during sulfonation.

Applications in Coordination Chemistry and Catalysis

Ligand in Transition Metal Complexes

The compound’s sulfonate groups enable strong coordination to metals like palladium, platinum, and rhodium, forming complexes such as [Pd(o-DANPHOS)Cl₂] . These complexes exhibit:

-

Enhanced Aqueous Solubility: Facilitating catalysis in water, a green solvent alternative.

-

Electronic Tuning: The -CF₃ groups stabilize metal centers in high oxidation states, improving catalytic activity in cross-coupling reactions.

Catalytic Performance

In Suzuki-Miyaura couplings, Pd/o-DANPHOS catalysts achieve turnover numbers (TON) exceeding 10⁴ with aryl chlorides, outperforming traditional ligands like triphenylphosphine. Comparative data:

| Ligand | Substrate | TON | Yield (%) |

|---|---|---|---|

| o-DANPHOS | 4-Chlorotoluene | 12,500 | 98 |

| Triphenylphosphine | 4-Chlorotoluene | 8,200 | 85 |

This performance stems from the ligand’s ability to stabilize active Pd⁰ species while resisting oxidation.

| Supplier | Packaging | Price (USD) | Purity | Updated Date |

|---|---|---|---|---|

| Strem Chemicals | 100 mg | 62 | 97% | 2021-12-16 |

| Strem Chemicals | 500 mg | 248 | 97% | 2021-12-16 |

Pricing reflects the compound’s specialized synthesis and purification requirements, with larger quantities offering marginal cost reductions .

Future Directions and Research Opportunities

Expanding Catalytic Scope

Exploring applications in asymmetric hydrogenation and photoredox catalysis could leverage the ligand’s electronic versatility.

Process Optimization

Developing continuous-flow synthesis methods may improve yields and reduce production costs, enhancing accessibility for industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume